molecular formula C11H14O3 B6256309 3-(4-hydroxybutyl)benzoic acid CAS No. 620601-12-9

3-(4-hydroxybutyl)benzoic acid

Cat. No.: B6256309
CAS No.: 620601-12-9
M. Wt: 194.2
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Description

3-(4-Hydroxybutyl)benzoic acid is a benzoic acid derivative featuring a 4-hydroxybutyl substituent at the meta position (C3) of the aromatic ring. The compound combines a hydrophilic hydroxyl group on the aliphatic chain with a carboxylic acid group at the benzene ring’s para position (C1).

Properties

CAS No.

620601-12-9

Molecular Formula

C11H14O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxybutyl)benzoic acid can be achieved through several methods. One common approach involves the alkylation of 3-hydroxybenzoic acid with 4-bromobutanol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-hydroxybenzoic acid and 4-bromobutanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybutyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(4-carboxybutyl)benzoic acid.

    Reduction: The benzoic acid group can be reduced to form the corresponding alcohol, 3-(4-hydroxybutyl)benzyl alcohol.

    Substitution: The hydroxy group can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) are employed.

Major Products

    Oxidation: 3-(4-carboxybutyl)benzoic acid.

    Reduction: 3-(4-hydroxybutyl)benzyl alcohol.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

3-(4-Hydroxybutyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of hydroxybenzoic acids on biological systems, including their antioxidant and anti-inflammatory properties.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-hydroxybutyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the benzoic acid moiety can participate in various biochemical reactions, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

4-Hydroxybenzoic Acid

  • Structure : A hydroxyl group at the para position (C4) of the benzene ring.
  • Properties : Widely used in pharmaceuticals and preservatives due to its antimicrobial activity. Its solubility in water (1.7 g/L at 25°C) is higher than 3-(4-hydroxybutyl)benzoic acid due to the absence of a hydrophobic aliphatic chain .
  • Applications : Found in plant extracts (e.g., Althaea rosea) and used as a reference standard in analytical chemistry .

3-Hydroxybenzoic Acid

  • Structure : Hydroxyl group at the meta position (C3).
  • Properties : Lower solubility in water compared to its para isomer. Used as a precursor in synthesizing dyes and pharmaceuticals. Its lack of an aliphatic chain reduces lipophilicity compared to this compound .

Alkyl-Substituted Benzoic Acids

4-Hydroxy-3-prenylbenzoic Acid

  • Structure : Prenyl group (3-methylbut-2-en-1-yl) at C3 and hydroxyl at C3.
  • Properties : The prenyl group enhances lipophilicity, facilitating membrane permeability. Isolated from fungi (Curvularia spp.), it demonstrates structural similarities to this compound but with a branched chain, which may alter biological activity .

3-Methoxy-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic Acid

  • Structure : Methoxy and hydroxyl groups on the benzene ring with a 3-methyl-2-butenyl chain.

Ester Derivatives

4-(4-Hydroxybutyl)benzoic Acid Methyl Ester

  • Structure : Methyl ester of 4-(4-hydroxybutyl)benzoic acid.
  • Properties : Used in synthesizing pyrrolo[2,3-d]pyrimidine antitumor agents. The esterification of the carboxylic acid group increases lipophilicity, enhancing bioavailability compared to the free acid form .

4-(Methoxycarbonyl)benzoic Acid

  • Structure : Methoxycarbonyl group at C4.
  • Properties : Intermediate in peptide synthesis and HPLC analysis. The electron-withdrawing ester group reduces acidity (pKa ~4.5) compared to this compound (pKa ~3–4 estimated) .

Sulfonated and Sulfamoyl Derivatives

Hydroxy-(sulfooxy)benzoic Acid

  • Structure : Sulfate and hydroxyl groups on the benzene ring.
  • Properties : Higher water solubility due to the sulfonate group. Used in metabolic studies, but the sulfonate group may limit membrane permeability compared to hydroxybutyl-substituted analogs .

3-[2-(4-Sulfamoylphenyl)ethylsulfamoyl]benzoic Acid

  • Structure : Sulfamoyl and benzoic acid groups.

Data Tables

Table 1. Key Structural and Physicochemical Comparisons

Compound Substituent Position Molecular Formula Molecular Weight Notable Properties Applications
This compound C3 (4-hydroxybutyl) C₁₁H₁₄O₃ 194.23 Moderate polarity, hydrogen bonding Research (inferred)
4-Hydroxybenzoic acid C4 (hydroxyl) C₇H₆O₃ 138.12 High water solubility Preservatives, plant extracts
3-Hydroxybenzoic acid C3 (hydroxyl) C₇H₆O₃ 138.12 Lower solubility vs. para isomer Pharmaceutical synthesis
4-(4-Hydroxybutyl)benzoic acid methyl ester C4 (ester, hydroxybutyl) C₁₂H₁₆O₃ 208.25 Lipophilic, bioavailable Antitumor agent synthesis

Notes

Structural Insights : The hydroxybutyl chain in this compound introduces flexibility and moderate hydrophobicity, distinguishing it from shorter or rigid substituents (e.g., prenyl, methyl).

Research Gaps : Direct pharmacological or toxicological data on this compound are absent in the evidence; inferences rely on analogs like 4-hydroxybenzoic acid and ester derivatives.

Synthetic Potential: Esterification or sulfonation of the hydroxybutyl group could modulate its biological activity, as seen in related compounds .

Safety Considerations : While 4-hydroxybenzoic acid is Generally Recognized as Safe (GRAS), the hydroxybutyl variant’s safety profile remains uncharacterized and warrants further study.

Q & A

Q. What are the common synthetic routes for 3-(4-hydroxybutyl)benzoic acid, and how can their efficiency be systematically compared?

Answer: Synthetic routes often involve coupling hydroxybutyl groups to benzoic acid derivatives via esterification, alkylation, or catalytic methods. For example, Friedel-Crafts alkylation using FeCl₃ as a catalyst (as seen in chlorination reactions for analogous compounds) could be adapted . Efficiency comparisons should include:

  • Yield optimization using response surface methodology (RSM) to vary temperature, catalyst concentration, and reaction time .
  • Purity assessment via LC-MS (e.g., protocols from benzoic acid analysis) to quantify byproducts .
  • Cost-benefit analysis of enzymatic vs. chemical synthesis routes, referencing methodologies for hydroxy acid production .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Answer:

  • LC-MS : For quantitative analysis of purity and metabolite identification, as validated for benzoic acid derivatives .
  • NMR spectroscopy : To confirm the hydroxybutyl substituent’s position and stereochemistry (e.g., ¹H and ¹³C NMR, referencing protocols for 4-hydroxybenzoic acid derivatives) .
  • FT-IR : To identify functional groups (e.g., hydroxyl and carboxyl peaks) using databases like NIST .

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Answer:

  • Experimental design : Use a factorial approach to test pH (2–12) and temperature (2–30°C, based on storage guidelines for similar acids) .
  • Stability metrics : Monitor degradation via HPLC at regular intervals and calculate half-life using kinetic modeling .
  • Data validation : Compare results with structurally related compounds like 4-hydroxybenzoic acid, which has documented stability profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize the yield of this compound in Friedel-Crafts alkylation?

Answer:

  • Parameter screening : Use RSM to optimize catalyst load (e.g., FeCl₃), solvent polarity, and reaction time, as demonstrated in benzoic acid functionalization studies .
  • Catalyst alternatives : Test Lewis acids (e.g., AlCl₃) or enzymatic catalysts (e.g., lipases) to reduce side reactions .
  • In-line monitoring : Employ real-time FT-IR or Raman spectroscopy to track intermediate formation .

Q. What strategies address discrepancies in reported biological activities of this compound derivatives across studies?

Answer:

  • Purity verification : Use LC-MS to rule out contaminants (e.g., residual catalysts or isomers) .
  • Assay standardization : Compare bioactivity under consistent conditions (e.g., cell lines, exposure times), referencing protocols for 4-hydroxybenzoic acid .
  • Mechanistic studies : Employ molecular docking or enzyme inhibition assays to clarify target specificity .

Q. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?

Answer:

  • In silico tools : Use software like ADMET Predictor™ or PubChem’s BioActivity data to model phase I/II metabolism .
  • Validation : Cross-reference predictions with in vitro hepatocyte assays and LC-MS-based metabolite profiling .
  • Structural analogs : Leverage data from 4-hydroxybutyric acid, which shares the hydroxybutyl moiety and has known metabolic fates .

Q. What experimental approaches resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Answer:

  • Solubility screening : Use shake-flask method with UV-Vis quantification across solvents (e.g., water, ethanol, DMSO) .
  • Thermodynamic analysis : Calculate Hansen solubility parameters and compare with analogs like 4-hydroxybenzoic acid .
  • Molecular dynamics : Simulate solvent interactions to explain anomalies (e.g., unexpected solubility in hexane) .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze variability in synthetic yields across laboratories?

Answer:

  • Multi-lab studies : Apply ANOVA to identify significant factors (e.g., reagent batches, equipment) .
  • Reproducibility metrics : Calculate intraclass correlation coefficients (ICC) and between-study CV%, as done for biomarker assays of 4-hydroxybenzoic acid .
  • Data sharing : Use platforms like PubChem to aggregate results and identify outliers .

Q. What methodologies validate the environmental safety of this compound in laboratory waste streams?

Answer:

  • Toxicity screening : Follow OECD guidelines using Daphnia magna or algal bioassays, referencing safety data for 4-(trans-4-butylcyclohexyl)benzoic acid .
  • Degradation studies : Monitor hydrolysis/photo-degradation via LC-MS and quantify persistent metabolites .
  • Regulatory alignment : Compare with EPA DSSTox entries for structurally related acids .

Q. How can researchers employ structure-activity relationship (SAR) studies to enhance the bioactivity of this compound derivatives?

Answer:

  • SAR libraries : Synthesize analogs with modified hydroxybutyl chain lengths or substituents (e.g., halogens, methyl groups) .
  • High-throughput screening : Test derivatives against target enzymes (e.g., cyclooxygenase) using fluorescence-based assays .
  • Data integration : Cross-reference bioactivity data with PubChem’s BioActivity datasets to identify promising leads .

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